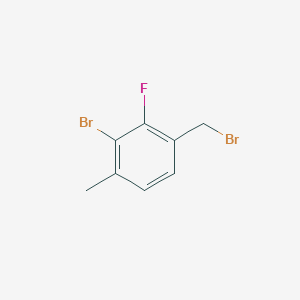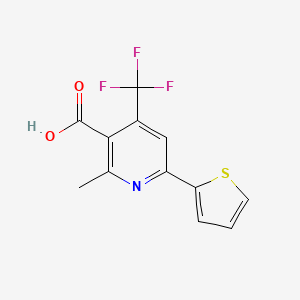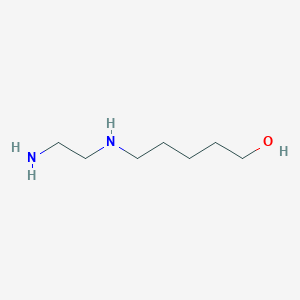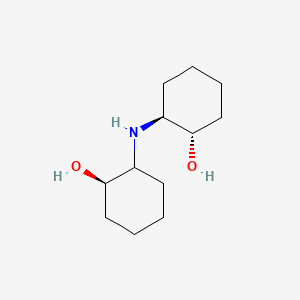
(1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol is a complex organic compound that features two cyclohexane rings and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol typically involves the following steps:
Formation of the Amino Group:
Cyclohexane Ring Formation: The cyclohexane rings can be synthesized through cyclization reactions, such as the Diels-Alder reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of cyclohexane derivatives on cellular processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a single cyclohexane ring.
Cyclohexylamine: An amine with a single cyclohexane ring.
2-Aminocyclohexanol: A compound with both an amino and a hydroxyl group on a single cyclohexane ring.
Uniqueness
(1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol is unique due to its dual cyclohexane ring structure and the presence of both amino and hydroxyl groups. This combination of features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(1R)-2-[[(1S,2S)-2-hydroxycyclohexyl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h9-15H,1-8H2/t9-,10?,11-,12+/m0/s1 |
InChI Key |
NNQMESDUFFDZTJ-YEJSDXFRSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2CCCC[C@H]2O)O |
Canonical SMILES |
C1CCC(C(C1)NC2CCCCC2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride](/img/structure/B13345020.png)
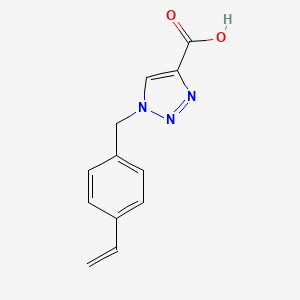
![Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13345030.png)
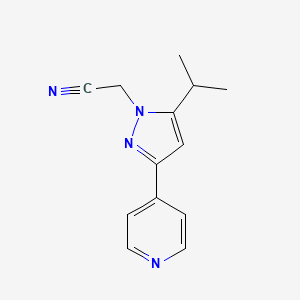
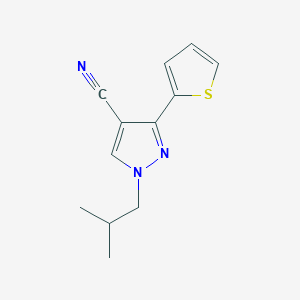
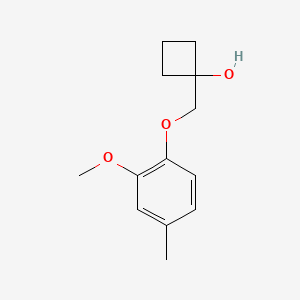
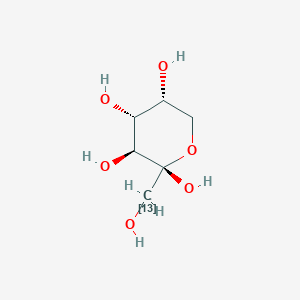
![2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B13345063.png)
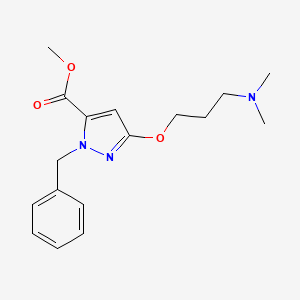
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)
